3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
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Overview
Description
3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a heterocyclic compound that features a unique structure combining a difluorophenyl group with a tetrahydrocycloheptapyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a difluorophenyl-substituted hydrazine with a suitable cycloheptanone derivative under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the difluorophenyl ring .
Scientific Research Applications
3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives share structural similarities and exhibit diverse biological activities.
Difluorophenyl Compounds: Other difluorophenyl-substituted compounds also show unique chemical and biological properties.
Uniqueness
3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine stands out due to its combination of a difluorophenyl group with a tetrahydrocycloheptapyridazine ring system, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
918873-78-6 |
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Molecular Formula |
C15H14F2N2 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine |
InChI |
InChI=1S/C15H14F2N2/c16-11-6-7-13(17)12(9-11)15-8-10-4-2-1-3-5-14(10)18-19-15/h6-9H,1-5H2 |
InChI Key |
NEAUXGBHPCVIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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